molecular formula C2H7Br2N B196123 2-Bromoethylamine hydrobromide CAS No. 2576-47-8

2-Bromoethylamine hydrobromide

Cat. No. B196123
CAS RN: 2576-47-8
M. Wt: 204.89 g/mol
InChI Key: WJAXXWSZNSFVNG-UHFFFAOYSA-N
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Description

2-Bromoethylamine hydrobromide, also known as 2-Aminoethyl bromide hydrobromide, is a chemical compound with the molecular formula BrCH2CH2NH2 · HBr and a molecular weight of 204.89 . It is used as a reactant in various syntheses, including the construction of C2-symmetric imidazolidinylidene ligands with a dioxolane backbone . It is also used for proteomics research and as an organic and pharmaceutical intermediate for the preparation of first-aid medicines .


Synthesis Analysis

The synthesis of 2-Bromoethylamine hydrobromide involves the addition of ethanolamine to hydrobromic acid, followed by heating and distillation . The process includes several stages of heating under reflux and distillation, with the final solution being heated under reflux for three hours .


Molecular Structure Analysis

The molecular structure of 2-Bromoethylamine hydrobromide is represented by the formula BrCH2CH2NH2 · HBr . This indicates that the compound consists of a bromoethylamine molecule ionically bonded to a hydrobromide ion.


Chemical Reactions Analysis

2-Bromoethylamine hydrobromide can be used as a reactant to synthesize various compounds. For instance, it can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used to synthesize optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines .


Physical And Chemical Properties Analysis

2-Bromoethylamine hydrobromide is a solid at 20°C . It has a melting point of 172-174°C . It is soluble in water and methanol, but insoluble in ether . It is hygroscopic and moisture sensitive .

Scientific Research Applications

  • Induction of Renal Necrosis : BEA induces specific papillary necrosis in the rat kidney, particularly affecting the inner medulla. This is associated with changes in the biosynthesis of platelet-activating factor (PAF) and the activity of enzymes involved in PAF synthesis in the kidney (Lee et al., 1989).

  • Hemodynamic Changes and Hypertension : BEA treatment results in hypertension in rats, accompanied by hemodynamic alterations such as increased total peripheral resistance and changes in organ blood flow. This suggests a role of the renal medulla in blood pressure regulation (Russell et al., 1987).

  • Ultrastructural Renal Alterations : In mice, BEA causes acute cortical tubular necrosis, characterized by a progression of proximal tubule epithelial alterations leading to cellular necrosis. This model is useful for studying chemically induced endothelial cell damage and tubular necrosis (Wolf et al., 1992).

  • Role in Blood Pressure Regulation : Chemical renal medullectomy with BEA in rats affects the reversal of hypertension, highlighting the importance of an intact renal medulla in blood pressure regulation (Bing et al., 1981).

  • Renomedullary Vasodepressor Function : BEA-induced destruction of the renal papilla leads to significant hypertension without changes in plasma renin concentration, indicating the potential loss of a renomedullary vasodepressor system (Taverner et al., 1984).

  • Lack of Role in Platelet Aggregation : Studies have shown that platelet aggregation does not contribute to BEA-induced renal papillary necrosis in rats, suggesting other mechanisms are involved (Minami et al., 2003).

  • Application in Hemoglobin-based Oxygen Carriers : BEA is used in the manufacturing of hemoglobin-based oxygen carriers (HBOCs). A high-performance liquid chromatography-UV method has been developed for the quantification of residual BEA in HBOCs (Li et al., 2018).

Safety And Hazards

2-Bromoethylamine hydrobromide is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in dust/fume/gas/mist/vapors/spray, and wearing personal protective equipment .

properties

IUPAC Name

2-bromoethanamine;hydrobromide
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InChI

InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H
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InChI Key

WJAXXWSZNSFVNG-UHFFFAOYSA-N
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Canonical SMILES

C(CBr)N.Br
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Molecular Formula

C2H6BrN.BrH, C2H7Br2N
Record name 2-BROMOETHYLAMINE HYDROBROMIDE
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DSSTOX Substance ID

DTXSID30883868
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Molecular Weight

204.89 g/mol
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Physical Description

Crystals. (NTP, 1992), Solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]
Record name 2-BROMOETHYLAMINE HYDROBROMIDE
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Solubility

Soluble (NTP, 1992)
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Product Name

2-Bromoethylamine hydrobromide

CAS RN

2576-47-8
Record name 2-BROMOETHYLAMINE HYDROBROMIDE
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Melting Point

342 to 345 °F (NTP, 1992)
Record name 2-BROMOETHYLAMINE HYDROBROMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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